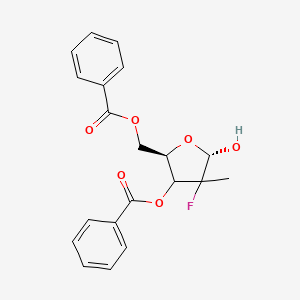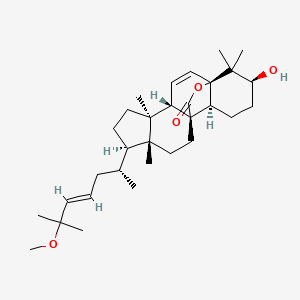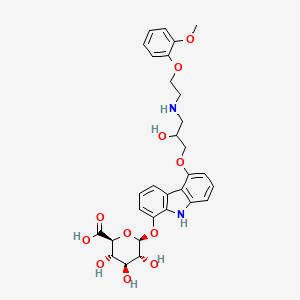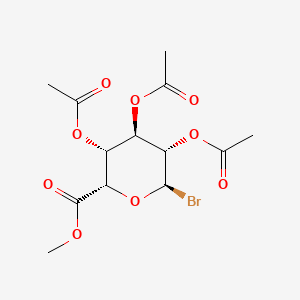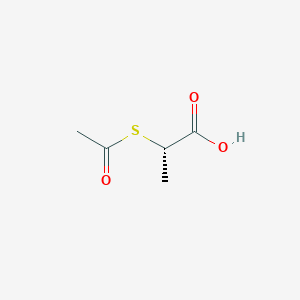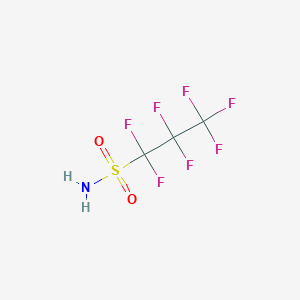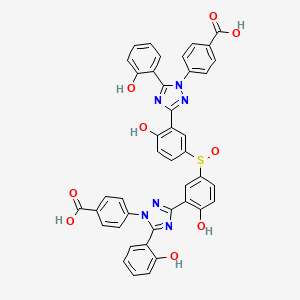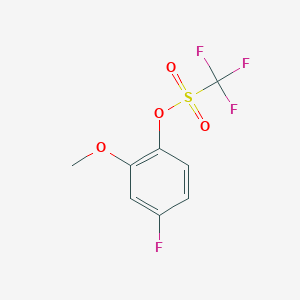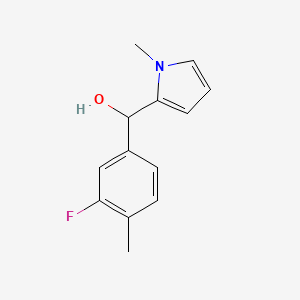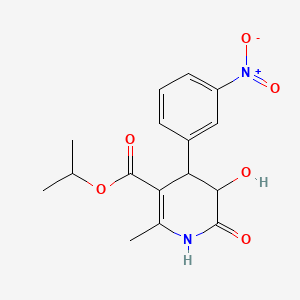![molecular formula C16H20F3N3O8S B13437283 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine](/img/structure/B13437283.png)
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The specific synthetic route and reaction conditions are typically proprietary information held by manufacturers and research institutions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is likely that the production involves standard organic synthesis techniques, including the use of protecting groups and coupling agents to achieve the desired product .
化学反応の分析
Types of Reactions
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine can undergo various chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form disulfides.
Reduction: The nitro group (-NO2) can be reduced to an amine (-NH2).
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine is used extensively in scientific research, particularly in the following fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Utilized in proteomics for the site-specific modification of proteins.
Industry: Used in the production of specialized biochemical reagents.
作用機序
The mechanism of action of 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine involves its ability to modify proteins through covalent bonding. The mercapto group can form disulfide bonds with cysteine residues in proteins, while the nitrophenyl group can participate in various chemical reactions, altering the protein’s function and activity .
類似化合物との比較
Similar Compounds
N6-(tert-Butoxycarbonyl)-L-lysine: Another lysine derivative used in peptide synthesis.
N6-(Benzyloxycarbonyl)-L-lysine: Used for protecting lysine residues in peptide synthesis.
N6-(Fmoc)-L-lysine: Commonly used in solid-phase peptide synthesis.
Uniqueness
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine is unique due to its combination of a mercapto group and a nitrophenyl group, which allows for versatile chemical modifications and applications in various fields of research .
特性
分子式 |
C16H20F3N3O8S |
|---|---|
分子量 |
471.4 g/mol |
IUPAC名 |
2-amino-6-[(4-nitrophenyl)methoxycarbonylamino]-5-sulfanylhexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H19N3O6S.C2HF3O2/c15-12(13(18)19)6-5-11(24)7-16-14(20)23-8-9-1-3-10(4-2-9)17(21)22;3-2(4,5)1(6)7/h1-4,11-12,24H,5-8,15H2,(H,16,20)(H,18,19);(H,6,7) |
InChIキー |
QLYAGYHIPMMOOV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1COC(=O)NCC(CCC(C(=O)O)N)S)[N+](=O)[O-].C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


